3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid
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Overview
Description
The compound 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a piperazine ring, a chlorobenzoyl group, and an indole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxyethyl group, and the coupling of the indole and chlorobenzoyl groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
The compound 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the chlorobenzoyl group would yield a benzyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features make it a potential candidate for drug development and biochemical research.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
73521-06-9 |
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Molecular Formula |
C32H38ClN3O13 |
Molecular Weight |
708.1 g/mol |
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid |
InChI |
InChI=1S/C28H34ClN3O5.2C2H2O4/c1-20-24(19-27(34)37-17-3-10-30-11-13-31(14-12-30)15-16-33)25-18-23(36-2)8-9-26(25)32(20)28(35)21-4-6-22(29)7-5-21;2*3-1(4)2(5)6/h4-9,18,33H,3,10-17,19H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI Key |
RCJSTWGTJJTFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCCN4CCN(CC4)CCO.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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